3-Chloro-7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the CAS Number: 1207625-18-0 . It has a molecular weight of 153.57 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-7H-pyrrolo[2,3-c]pyridazine . The InChI code is 1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H, (H,8,10) .Physical And Chemical Properties Analysis
3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a solid at room temperature . It has a molecular weight of 153.57 and an InChI code of 1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H, (H,8,10) .Scientific Research Applications
Synthesis and Derivative Formation
3-Chloro-7H-pyrrolo[2,3-c]pyridazine serves as a precursor in the synthesis of diverse heterocyclic compounds, showcasing its versatility in chemical reactions. For instance, it is utilized in the preparation of pyrrolopyridazines, pyrazoles, pyrazolopyridazines, and pyrazolopyrimidines through reactions with N-arylmalemides and active methylene compounds. This demonstrates the compound's adaptability in forming various heterocyclic frameworks, essential in pharmaceutical and material science research (Abdelhamid, Elghandour, & El-Reedy, 2008).
Novel Ring Systems and Chemical Transformations
The compound is integral in the synthesis of novel pyrrolo[3,2-c]pyridazine ring systems, highlighting its role in expanding the chemical space of heterocyclic compounds. Through cyclization reactions, derivatives such as ethyl pyrrolo[3,2-c]pyridazine-6-carboxylate 2-oxide and ethyl 3-chloro-6-methylpyrrolo[3,2-c]pyridazine-7-glyoxalate 1-oxide have been obtained, illustrating the compound's utility in generating new molecular structures with potential biological and material applications (Cook & Castle, 1973).
Catalysis and Heterocyclic Chemistry
Research also explores the catalytic applications of derivatives, such as in the one-step synthesis of 3-dialkylaminoindolizines, where 3-Chloro-7H-pyrrolo[2,3-c]pyridazine derivatives act as intermediates. This highlights the compound's contribution to the development of catalytic processes that streamline the synthesis of complex heterocycles, offering more efficient and sustainable chemical synthesis routes (OhsawaAkio, AbeYoshihito, & IgetaHiroshi, 1979).
Material Science and Optoelectronics
The derivative's role extends to material science, particularly in the design of organic optoelectronic materials. Efficient synthesis methods for dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination of dihalo-pyrrolopyrazines, have been developed. These compounds exhibit promising optical and thermal properties, suggesting their potential in optoelectronic applications, demonstrating the broad applicability of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine derivatives in the development of new materials (Meti, Lee, Yang, & Gong, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOKSFQKTLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NN=C(C=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718828 |
Source
|
Record name | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
CAS RN |
1207625-18-0 |
Source
|
Record name | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-7H-pyrrolo[2,3-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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